molecular formula C10H10N2O2 B1293710 2,3-Dimethyl-7-nitro-1H-indole CAS No. 41018-86-4

2,3-Dimethyl-7-nitro-1H-indole

Cat. No. B1293710
CAS RN: 41018-86-4
M. Wt: 190.2 g/mol
InChI Key: ONCCVOJTXZBTDY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-nitro-1H-indole is an organic compound with a molecular formula of C8H8N2O2. It is a nitroindole derivative that has been used in scientific research for a variety of applications, including as a probe to study the biochemical and physiological effects of nitroindoles. The compound has been studied in laboratory experiments to gain insights into its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of indoles, including 2,3-Dimethyl-7-nitro-1H-indole, have been extensively studied. These compounds are structural components of numerous biologically active natural and synthetic substances. Palladium-catalyzed reactions have become increasingly important in the synthesis of indoles, offering access to fine chemicals and intermediates for pharmaceuticals and agrochemicals with fewer steps and less waste (Cacchi & Fabrizi, 2005).

Nitration and Amino Derivatives

The nitration of dimethyl indole-2,3-dicarboxylate leads to various nitro- and aminoindole derivatives. This process is crucial for creating compounds with potential applications in different scientific fields (Miki et al., 2007).

Photosystem II Inhibitors

Indole derivatives like this compound have been synthesized and evaluated for their bioactive potential as photosynthesis and plant growth inhibitors. They show promising results as postemergent herbicides, highlighting their potential in agricultural research (Souza et al., 2020).

Novel Synthesis Methods

Advancements in synthesis methods for this compound and related compounds have been developed. These methods provide efficient pathways to construct biologically and medicinally relevant molecules (Liu & Yin, 2009).

Antimicrobial and Antiproliferative Activities

Indole derivatives, including this compound, have been synthesized and studied for antimicrobial, anti-inflammatory, and antiproliferative activities. Their potential in therapeutic applications is highlighted by these studies (Narayana et al., 2009).

Electrochromic Switching

This compound derivatives have been investigated for their electrochromic properties and microkinetic switching behavior. These studies are significant for developing new materials with applications in electronic devices (Zhu et al., 2014).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315;H319;H335 and precautionary statements P271;P261;P280 .

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound binds with high affinity to multiple receptors, influencing various biochemical pathways. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering gene expression patterns . Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and triggering downstream signaling cascades . For instance, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and subsequent changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of this compound may lead to the formation of metabolites with distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular functions, such as altered gene expression or metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activities . At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be actively transported across cellular membranes or passively diffuse into cells . Once inside the cells, it can localize to specific compartments or organelles, depending on its physicochemical properties and interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

properties

IUPAC Name

2,3-dimethyl-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCVOJTXZBTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194003
Record name Indole, 2,3-dimethyl-7-nitro-
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

41018-86-4
Record name 2,3-Dimethyl-7-nitro-1H-indole
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Record name 2,3-Dimethyl-7-nitroindole
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Record name 41018-86-4
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Record name Indole, 2,3-dimethyl-7-nitro-
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Record name 2,3-Dimethyl-7-nitro-1H-indole
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Record name 2,3-Dimethyl-7-nitroindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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